2,4-Dinitrophenylacetic acid
Overview
Description
2,4-Dinitrophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O6 and its molecular weight is 226.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicology and Environmental Impact
2,4-Dinitrophenylacetic acid, a derivative of 2,4-dinitrophenol (DNP), has been extensively studied in the context of environmental toxicity. Research has shown that 2,4-D, a herbicide related to this compound, is widely used in agriculture and urban activities, often reaching natural environments. Studies have focused on the toxicology and mutagenicity of these compounds, indicating significant concern about their environmental impact. This research highlights the trend toward studying the effects of these chemicals on non-target species, particularly aquatic ones, and emphasizes the importance of understanding their molecular biology impacts, such as gene expression changes due to exposure (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Properties and Interactions
The fluorescence quenching properties of dinitrophenols, including 2,4-DNP, have been studied to understand their toxicity mechanisms. These studies have revealed that 2,4-DNP shows significant tryptophan fluorescence quenching, which can help in understanding its toxicological properties. This property of 2,4-DNP is instrumental in interpreting its interaction with biological molecules and its resultant toxic effects (Dumitraş Huţanu & Pintilie, 2013).
Applications in Biological Research
This compound has been utilized in studies exploring the uptake and translocation of related compounds in plants. For example, research involving root applications of 2,4-D, a similar compound, provided insights into plant physiology and the movement of such chemicals within plant systems. This research has implications for understanding how plants interact with and are affected by certain herbicides and related chemicals (Sutton & Bingham, 1970).
Analytical and Detection Techniques
This compound and its analogs have been the focus of development in analytical methods for detecting these compounds in biological samples. Techniques like molecularly imprinted spin column extraction coupled with fluorescence detection have been established for the determination of 2,4-DNP in serum samples. This advancement is crucial for biological and medical research, especially in monitoring the presence and concentration of these compounds in biological systems (Fang, Lei, Zhou, Wu, & Gong, 2014).
Safety and Hazards
2,4-Dinitrophenylacetic acid is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenylacetic acid is Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that is part of the normal gut flora .
Mode of Action
This compound is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It is also used as a metabolic stimulant
Biochemical Pathways
It is known to be involved in oxidative processes, particularly in the uncoupling of oxidative phosphorylation . This suggests that it may have a significant impact on energy metabolism within cells.
Result of Action
As an uncoupler of oxidative phosphorylation, it likely disrupts normal energy metabolism within cells . This can lead to a variety of downstream effects, potentially including changes in cell function or viability.
Biochemical Analysis
Cellular Effects
It is known that 2,4-Dinitrophenylacetic acid can cause oxidative stress in the brain, depending on the dose, time, and gender
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound administration showed attenuation impact on oxidative stress depending on both dose, time and gender . Detailed information on threshold effects and toxic or adverse effects at high doses is currently lacking.
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNISYPADDTFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862349 | |
Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10384 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000061 [mmHg] | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10384 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
643-43-6 | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-dinitrophenylacetic acid formed in the context of cation exchange resins?
A1: Research indicates that this compound can be generated during the chemical degradation of certain cation exchange resins. Specifically, when the Tokem-308 cation exchanger (analogous to KU-2x8) is exposed to an oxidizing environment of nitric acid (HNO3) vapor and air at elevated temperatures (403-443 K), it undergoes structural breakdown. [] This degradation process results in the formation of several byproducts, with this compound and para-nitrobenzoic acid identified as two of the products. [] This finding is significant as it highlights a potential concern regarding the long-term stability and potential leaching of harmful compounds from such resins in specific industrial applications.
Q2: What are the known chemical reactions involving this compound?
A2: this compound has been studied in the context of several chemical reactions:
- Cyclization: Studies have explored the cyclization reactions of this compound. [] While the specifics of the reaction conditions and products are not detailed in the provided abstract, this highlights the compound's potential to undergo structural rearrangements leading to ring formation.
- Mannich Reaction: Research has revisited the Mannich reaction of this compound. [] The Mannich reaction is a classic organic reaction that allows for the amino alkylation of acidic protons adjacent to a carbonyl group. Understanding the reactivity of this compound in such reactions can be crucial for synthetic applications.
Q3: Is there any research on the physical properties of this compound?
A3: Yes, one study investigated the ionic conductance of this compound. [] While the abstract doesn't provide specific data, this research suggests an interest in understanding the compound's behavior in solution and its potential to dissociate into ions. This information can be relevant for applications where its ionization state is important, such as in electrochemical systems or specific analytical techniques.
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